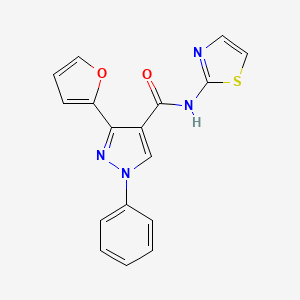
2-(4-fluorophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone, also known as FTY720 or fingolimod, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FTY720 has been shown to have immunomodulatory effects, making it a promising candidate for the treatment of various autoimmune diseases.
Mechanism of Action
2-(4-fluorophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone exerts its immunomodulatory effects by binding to sphingosine-1-phosphate (S1P) receptors on immune cells, which prevents the egress of lymphocytes from lymphoid tissues into peripheral blood. This leads to a reduction in the number of circulating lymphocytes, which in turn reduces the inflammatory response. 2-(4-fluorophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone also has additional effects on immune cells, including the induction of apoptosis in certain lymphocyte populations and the modulation of cytokine production.
Biochemical and Physiological Effects:
2-(4-fluorophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone has been shown to have a number of biochemical and physiological effects, including the reduction of circulating lymphocytes, the modulation of cytokine production, and the induction of apoptosis in certain lymphocyte populations. 2-(4-fluorophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone has also been shown to have effects on other cell types, including endothelial cells and astrocytes. These effects are thought to contribute to the therapeutic efficacy of 2-(4-fluorophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone in various autoimmune diseases.
Advantages and Limitations for Lab Experiments
2-(4-fluorophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone has a number of advantages for use in lab experiments, including its well-characterized mechanism of action, its ability to modulate immune responses, and its potential therapeutic applications in various autoimmune diseases. However, there are also limitations to the use of 2-(4-fluorophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone in lab experiments, including its potential toxicity and the need for careful dosing and monitoring.
Future Directions
There are a number of future directions for research on 2-(4-fluorophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone, including the development of new synthetic methods for 2-(4-fluorophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone and related compounds, the investigation of the molecular mechanisms underlying 2-(4-fluorophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone's immunomodulatory effects, and the exploration of new therapeutic applications for 2-(4-fluorophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone in various autoimmune diseases. Additionally, there is a need for further studies on the safety and toxicity of 2-(4-fluorophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone, particularly with regard to long-term use and potential side effects.
Synthesis Methods
2-(4-fluorophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone is synthesized through a multistep process that involves the reaction of 2-bromoethyl-4-fluorophenyl ether with 5,6,7,8-tetrahydro-2-naphthol, followed by the reaction with phosphoryl chloride and then with 2-amino-2-methylpropanol. The final product is obtained through a purification process that involves recrystallization and column chromatography.
Scientific Research Applications
2-(4-fluorophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including multiple sclerosis, psoriasis, rheumatoid arthritis, and inflammatory bowel disease. In multiple sclerosis, 2-(4-fluorophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone has been shown to reduce the number of relapses and delay disease progression. In psoriasis, 2-(4-fluorophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone has been shown to reduce inflammation and improve skin lesions. In rheumatoid arthritis, 2-(4-fluorophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone has been shown to reduce joint inflammation and bone erosion. In inflammatory bowel disease, 2-(4-fluorophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone has been shown to reduce inflammation and improve gut function.
properties
IUPAC Name |
2-(4-fluorophenoxy)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FO2/c19-16-7-9-17(10-8-16)21-12-18(20)15-6-5-13-3-1-2-4-14(13)11-15/h5-11H,1-4,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMUGGJZSMRSPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenoxy)-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5,6-trimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5888264.png)

![5-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-furaldehyde](/img/structure/B5888295.png)


![2-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B5888329.png)
![4-[1-cyano-2-(2-ethoxyphenyl)vinyl]benzonitrile](/img/structure/B5888335.png)
![N'-[(5-methyl-2-thienyl)methylene]-1-benzothiophene-3-carbohydrazide](/img/structure/B5888342.png)


![2-methyl-N-[3-(2-quinoxalinyl)phenyl]propanamide](/img/structure/B5888361.png)
![4-methylbenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5888363.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5888365.png)
